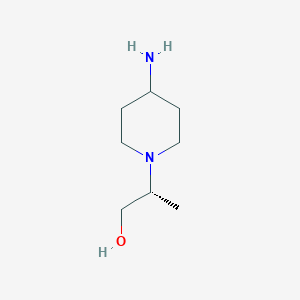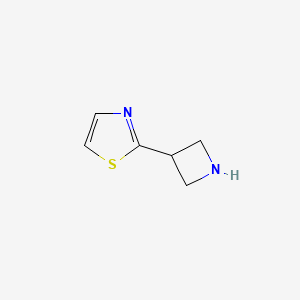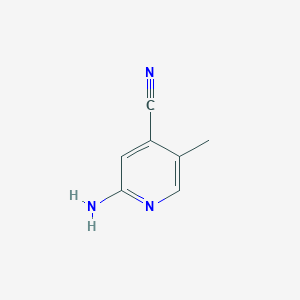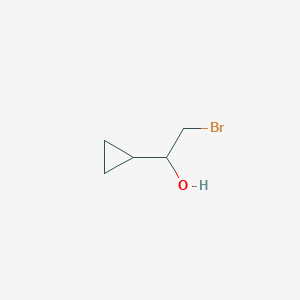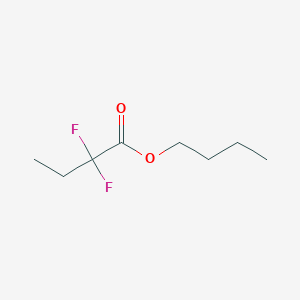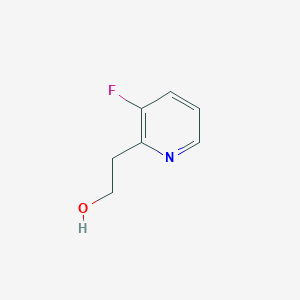
4-(1-Aminoethyl)pyridin-2-ol
Vue d'ensemble
Description
“4-(1-Aminoethyl)pyridin-2-ol” is a chemical compound with the molecular formula C7H10N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with an aminoethyl group at the 4-position and a hydroxyl group at the 2-position . The molecular weight of this compound is 138.17 .Chemical Reactions Analysis
The chemical reactivity of “this compound” can be predicted by quantum chemical computational studies. Global reactivity descriptors like ionization potential, chemical hardness, and electron affinity have been estimated using density functional theory (DFT) methods .Applications De Recherche Scientifique
Mimetics and Helix Formation
N,N'-linked oligoureas with proteinogenic side chains, related to the gamma-peptide lineage, have shown to adopt stable helical folds reminiscent of the 2.6(14) helical structure proposed for gamma-peptide foldamers. Such compounds, including those related to "4-(1-Aminoethyl)pyridin-2-ol," demonstrate significant potential in the design of bioactive oligoureas with helical structures, highlighting their relevance in mimicking peptide backbones and their implications in drug design and molecular recognition (Violette et al., 2005).
Ligand Design for Metal Coordination
Research into pyridine-based ligands has led to the synthesis of 4-functionalized pyridine-based ligands that act as terdendate ligands for metal ions. These ligands, bearing functional groups at strategic positions, are crucial for developing complex coordination compounds with potential applications in catalysis, material science, and as probes in biological systems (Vermonden et al., 2003).
Organic Synthesis and Medicinal Chemistry
The one-step, three-component synthesis of pyridines and 1,4-dihydropyridines demonstrates the versatility of pyridine derivatives in creating medicinal scaffolds. These methods allow for the rapid generation of compounds with significant biological activity, underlying the importance of pyridine cores in drug discovery and organic synthesis (Evdokimov et al., 2006).
Enzymatic Synthesis and Industrial Applications
The use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives showcases an eco-friendly approach to synthesizing hydroxylated pyridines. These compounds have numerous applications in the chemical industry, from pharmaceuticals to polymers, emphasizing the growing role of biocatalysis in achieving sustainable industrial processes (Stankevičiūtė et al., 2016).
Corrosion Inhibition
Pyridine derivatives, such as 4-amino-N,N-di-(2-pyridylmethyl)-aniline, have shown potential as corrosion inhibitors on various metals in acidic environments. These studies are pivotal for the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Xu et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for “4-(1-Aminoethyl)pyridin-2-ol” could involve further studies on its potential applications. For instance, computational bio-activity studies could be conducted using the electrophilic index as an indicator . Additionally, its interaction with DNA could be studied for potential applications in drug design .
Propriétés
IUPAC Name |
4-(1-aminoethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(8)6-2-3-9-7(10)4-6/h2-5H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKNKUUNOHHNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one](/img/structure/B1526981.png)

![6-Bromooxazolo[5,4-b]pyridine](/img/structure/B1526990.png)


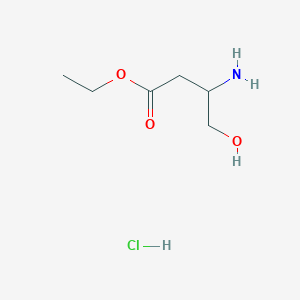
![1-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526994.png)
